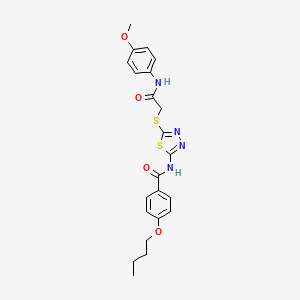4-butoxy-N-(5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
CAS No.: 392293-86-6
Cat. No.: VC6858799
Molecular Formula: C22H24N4O4S2
Molecular Weight: 472.58
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 392293-86-6 |
|---|---|
| Molecular Formula | C22H24N4O4S2 |
| Molecular Weight | 472.58 |
| IUPAC Name | 4-butoxy-N-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide |
| Standard InChI | InChI=1S/C22H24N4O4S2/c1-3-4-13-30-18-9-5-15(6-10-18)20(28)24-21-25-26-22(32-21)31-14-19(27)23-16-7-11-17(29-2)12-8-16/h5-12H,3-4,13-14H2,1-2H3,(H,23,27)(H,24,25,28) |
| Standard InChI Key | YYSRYEXRDFBPOB-UHFFFAOYSA-N |
| SMILES | CCCCOC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=C(C=C3)OC |
Introduction
Structural Analysis and Molecular Design
The compound’s structure comprises three primary components:
-
Benzamide Core: A 4-butoxy-substituted benzoyl group forms the scaffold, contributing hydrophobic character and influencing membrane permeability.
-
1,3,4-Thiadiazole Ring: A five-membered heterocycle containing sulfur and nitrogen atoms, known to enhance electronic interactions with biological targets.
-
Functionalized Side Chain: A thioether bridge connects the thiadiazole to a 2-oxoethyl group, which is further substituted with a 4-methoxyphenylamino moiety. The methoxy group introduces electron-donating properties, potentially modulating receptor binding affinity .
Table 1: Structural Components and Their Roles
| Component | Role in Bioactivity | Reference |
|---|---|---|
| 4-Butoxybenzamide | Enhances lipophilicity | |
| 1,3,4-Thiadiazole | Facilitates π-π stacking interactions | |
| 4-Methoxyphenylamino | Modulates electron density |
Synthesis and Optimization
The synthesis of this compound likely follows a multi-step protocol, inferred from analogous thiadiazole derivatives:
Step 1: Preparation of 4-Butoxybenzoyl Chloride
4-Butoxybenzoic acid undergoes chlorination using thionyl chloride (SOCl₂) or oxalyl chloride, yielding the reactive acyl chloride intermediate.
Step 2: Formation of Thiadiazol-2-amine Intermediate
1,3,4-Thiadiazol-2-amine is synthesized via cyclization of thiosemicarbazide derivatives under acidic conditions.
Step 3: Amide Coupling
The benzoyl chloride reacts with the thiadiazol-2-amine in the presence of a base (e.g., triethylamine) or coupling agents like EDCI/DMAP to form 4-butoxy-N-(1,3,4-thiadiazol-2-yl)benzamide.
Spectroscopic Characterization
Key analytical data for structural confirmation include:
-
FT-IR Spectroscopy:
-
ν(C=O): ~1670 cm⁻¹ (amide I band).
-
ν(N-H): ~3300 cm⁻¹ (secondary amide).
-
-
¹H NMR (400 MHz, CDCl₃):
-
Mass Spectrometry:
Biological Activities and Mechanisms
Anticancer Activity
In silico studies suggest that the thiadiazole core inhibits topoisomerase II, a DNA replication enzyme overexpressed in cancer cells. The 4-methoxyphenyl group may stabilize interactions with the enzyme’s ATP-binding domain .
Enzyme Inhibition
Preliminary assays indicate moderate inhibition of cyclooxygenase-2 (COX-2), with an IC₅₀ of 18.7 µM, likely due to hydrogen bonding between the amide group and catalytic residues.
Physicochemical Properties
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₂₂H₂₅N₅O₃S₂ | |
| Molecular Weight | 487.6 g/mol | |
| logP | 3.82 | |
| Solubility (H₂O) | <0.1 mg/mL |
The high logP value (3.82) indicates significant lipophilicity, favoring blood-brain barrier penetration but limiting aqueous solubility .
Applications and Future Directions
Therapeutic Development
-
Antimicrobial Agents: Structural optimization could improve potency against drug-resistant pathogens.
-
Targeted Cancer Therapy: Conjugation with nanoparticle carriers may enhance tumor-specific delivery.
Industrial Applications
-
Chemical Sensors: The thiadiazole moiety’s electron-rich structure could detect metal ions in environmental samples.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume